

# Application Notes and Protocols for SNU-899 Cell Line

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ST-899

Cat. No.: B1240033

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Topic: SNU-899 Cell Culture and Experimental Applications

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a compound designated "**ST-899**" did not yield specific results. It is highly likely that the intended subject is the human laryngeal squamous cell carcinoma cell line, SNU-899. These application notes and protocols are therefore focused on the use of the SNU-899 cell line in cell culture and related experimental assays.

## Introduction to SNU-899 Cell Line

The SNU-899 cell line was established from a primary tumor of a 56-year-old male patient with laryngeal squamous cell carcinoma.[1][2] This adherent cell line is a valuable in vitro model for studying the molecular characteristics and therapeutic responses of laryngeal cancer.

Key Characteristics:

- Origin: Human laryngeal squamous cell carcinoma[1][2]
- Morphology: Epithelioid, growing as a monolayer[2]
- Doubling Time: Approximately 48 hours[1]
- Genetic Profile: Contains mutations in the p53 and p16 genes.[2] A heterozygous mutation in the HRAS gene (p.Gly13Arg) has also been identified.[1]

## Quantitative Data Summary

The following table summarizes key quantitative data for the SNU-899 cell line.

Parameter	Value	Reference
Doubling Time	48 hours	[1]
Viability	75% - 92%	[2]
Split Ratio	1:4	
Age of Donor	56 years	[1]
Sex of Donor	Male	[1]

## Experimental Protocols

### Culture of SNU-899 Cells

This protocol outlines the standard procedure for the successful culture of the SNU-899 cell line.

Materials:

- SNU-899 cells
- Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Culture flasks (e.g., T-25, T-75)
- 15 mL conical tubes
- Incubator (37°C, 5% CO<sub>2</sub>)

- Microscope

Protocol:

- Thawing of Cryopreserved Cells:

1. Rapidly thaw the vial of frozen SNU-899 cells in a 37°C water bath.
2. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
3. Centrifuge at 1,000 rpm for 5 minutes.
4. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
5. Transfer the cell suspension to a T-75 culture flask.
6. Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- Subculturing:

1. When cells reach 80-90% confluency, aspirate the culture medium.
2. Wash the cell monolayer once with sterile PBS.
3. Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
4. Neutralize the trypsin by adding 4-5 mL of complete growth medium.
5. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
6. Perform a cell count using a hemocytometer or automated cell counter.
7. Seed new culture flasks at a recommended split ratio of 1:4.
8. Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flasks.

9. Incubate at 37°C and 5% CO<sub>2</sub>.

- Media Change:
  - For routine maintenance, remove two-thirds of the medium and add fresh, pre-warmed medium every 2 to 3 days, depending on cell density.

## Example Experimental Protocol: Investigating the Effect of Berberine on SNU-899 Cell Viability

This protocol is based on studies investigating the anti-cancer effects of natural compounds on laryngeal squamous cell carcinoma cell lines.<sup>[3]</sup>

Materials:

- SNU-899 cells
- Complete growth medium
- Berberine (stock solution prepared in DMSO)
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Microplate reader

Protocol:

- Cell Seeding:
  1. Harvest SNU-899 cells as described in the subculturing protocol.
  2. Seed  $5 \times 10^3$  cells per well in a 96-well plate in 100  $\mu$ L of complete growth medium.
  3. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.

- Treatment with Berberine:

1. Prepare serial dilutions of berberine in complete growth medium from a stock solution. A suggested concentration range is 0-200  $\mu\text{M}$ .<sup>[3]</sup> Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest berberine concentration).
2. After 24 hours of incubation, carefully remove the medium from the wells.
3. Add 100  $\mu\text{L}$  of the prepared berberine dilutions or vehicle control to the respective wells.
4. Incubate for a further 24, 48, or 72 hours.

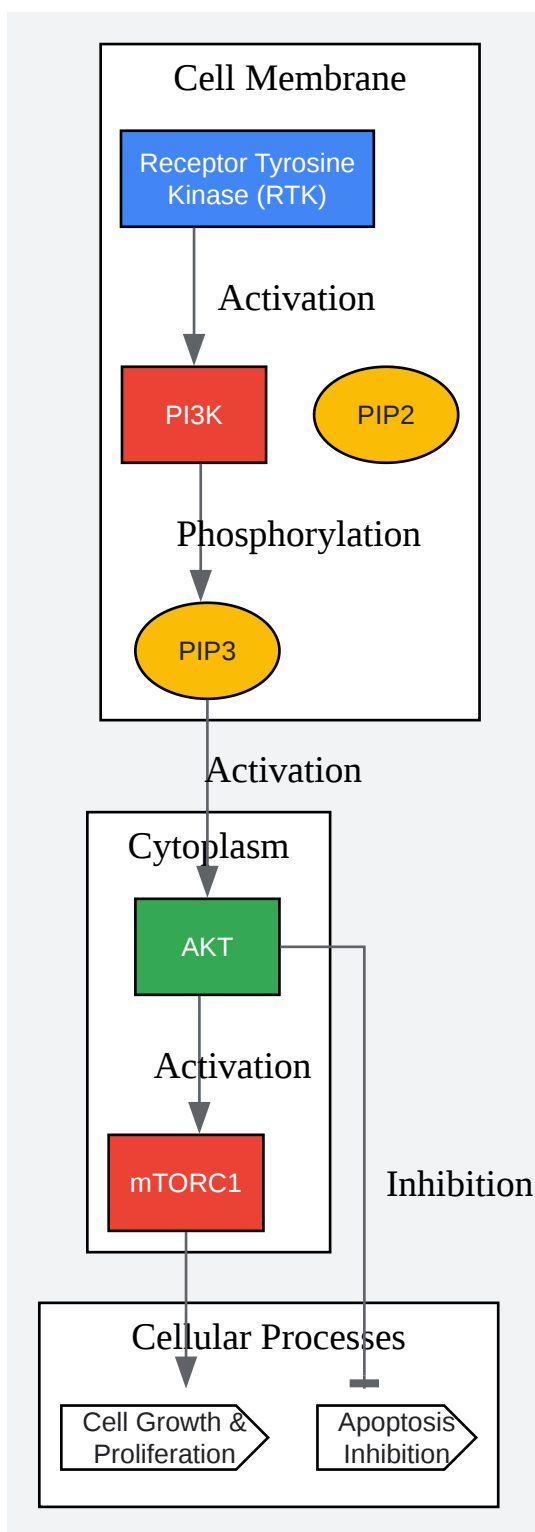
- MTT Assay for Cell Viability:

1. At the end of the treatment period, add 10  $\mu\text{L}$  of MTT reagent (5 mg/mL in PBS) to each well.
2. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
3. Carefully remove the medium from each well.
4. Add 100  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
5. Gently shake the plate for 10 minutes to ensure complete dissolution.
6. Measure the absorbance at 570 nm using a microplate reader.
7. Calculate cell viability as a percentage of the vehicle-treated control.

## Signaling Pathways and Visualizations

### PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention. Studies have investigated the effect of compounds like berberine on this pathway in SNU-899 cells.<sup>[3]</sup>

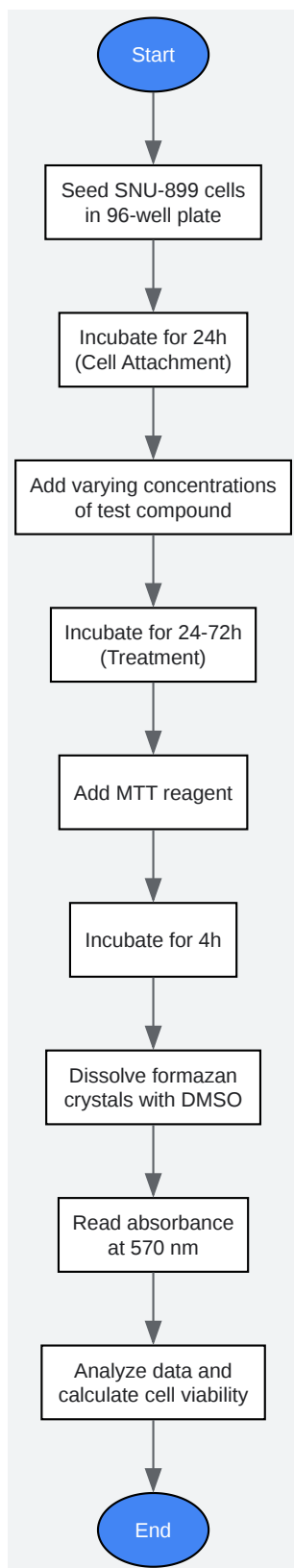


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Caption: PI3K/AKT/mTOR signaling pathway.

## Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of a compound on the viability of SNU-899 cells.



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Caption: Workflow for a cell viability assay.



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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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